molecular formula C21H19N3O3 B11360062 N-(4-ethylbenzyl)-3-nitro-N-(pyridin-2-yl)benzamide

N-(4-ethylbenzyl)-3-nitro-N-(pyridin-2-yl)benzamide

Cat. No.: B11360062
M. Wt: 361.4 g/mol
InChI Key: UZOZVYQOGISKPY-UHFFFAOYSA-N
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Description

N-[(4-ETHYLPHENYL)METHYL]-3-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of a nitro group, a pyridine ring, and an ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ETHYLPHENYL)METHYL]-3-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE typically involves a multi-step process. One common method involves the nitration of a benzamide precursor, followed by the introduction of the pyridine ring through a coupling reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ETHYLPHENYL)METHYL]-3-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[(4-ETHYLPHENYL)METHYL]-3-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-ETHYLPHENYL)METHYL]-3-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The nitro group and pyridine ring play crucial roles in its binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide

Uniqueness

N-[(4-ETHYLPHENYL)METHYL]-3-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H19N3O3

Molecular Weight

361.4 g/mol

IUPAC Name

N-[(4-ethylphenyl)methyl]-3-nitro-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C21H19N3O3/c1-2-16-9-11-17(12-10-16)15-23(20-8-3-4-13-22-20)21(25)18-6-5-7-19(14-18)24(26)27/h3-14H,2,15H2,1H3

InChI Key

UZOZVYQOGISKPY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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